A 887826, also referred to by its chemical name 5-(4-butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, is a potent and selective blocker of voltage-dependent sodium channels, particularly the Na(v)1.8 subtype. It has an inhibitory concentration (IC50) of approximately 11 nanomolar, making it effective in attenuating neuropathic tactile allodynia in vivo, which is significant for pain management research . This compound belongs to a class of sodium channel blockers that have emerged as potential therapeutic agents for chronic pain conditions.
The compound A 887826 was first described in the context of its pharmacological properties and synthesis methods in various scientific articles and databases, including BenchChem and PubChem . Its synthesis and biological activity have been documented in peer-reviewed journals focusing on pharmacology and medicinal chemistry .
A 887826 is classified as a sodium channel blocker under the category of pharmaceutical compounds. It specifically targets sodium channels involved in pain signaling, making it a candidate for treating conditions associated with neuropathic pain.
The synthesis of A 887826 involves several key steps:
The molecular formula for A 887826 is , featuring a complex structure that includes multiple functional groups conducive to its biological activity.
A 887826 can participate in several chemical reactions:
The reactions can yield various derivatives of A 887826, each with potentially distinct pharmacological properties that are often studied for structure-activity relationships.
A 887826 primarily functions by blocking sodium channels, specifically Na(v)1.8, which are crucial for action potential generation in pain-sensing neurons. The mechanism involves:
A 887826 has significant potential applications in scientific research, particularly in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3